![molecular formula C9H16N2OS B14425852 N,N-Diethyl-N'-{[(prop-2-yn-1-yl)oxy]methyl}thiourea CAS No. 81066-27-5](/img/structure/B14425852.png)
N,N-Diethyl-N'-{[(prop-2-yn-1-yl)oxy]methyl}thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea is a chemical compound with a unique structure that combines a thiourea group with a prop-2-yn-1-yl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea typically involves the reaction of N,N-diethylthiourea with a prop-2-yn-1-yl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiourea nitrogen attacks the carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The prop-2-yn-1-yl ether moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The prop-2-yn-1-yl ether moiety may also interact with hydrophobic pockets within proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea
- N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}urea
- N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}carbamate
Uniqueness
N,N-Diethyl-N’-{[(prop-2-yn-1-yl)oxy]methyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
81066-27-5 |
|---|---|
Formule moléculaire |
C9H16N2OS |
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
1,1-diethyl-3-(prop-2-ynoxymethyl)thiourea |
InChI |
InChI=1S/C9H16N2OS/c1-4-7-12-8-10-9(13)11(5-2)6-3/h1H,5-8H2,2-3H3,(H,10,13) |
Clé InChI |
IYZILMNXSYSLEK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)NCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)
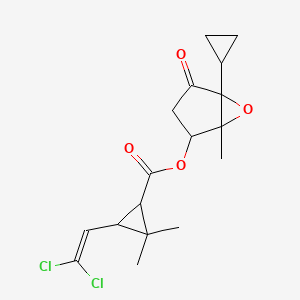
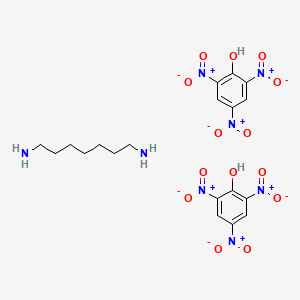
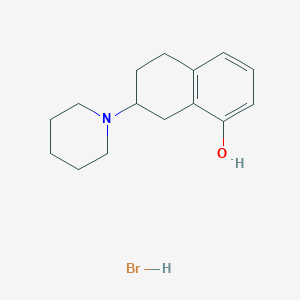
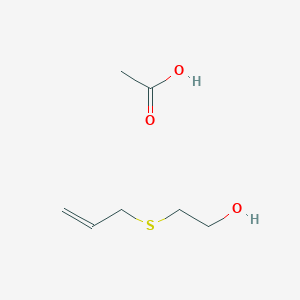
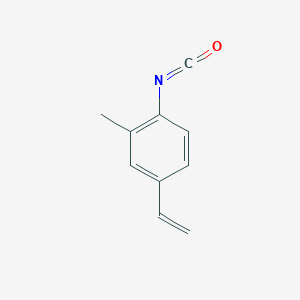
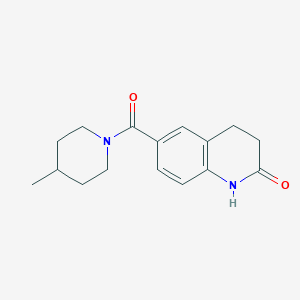
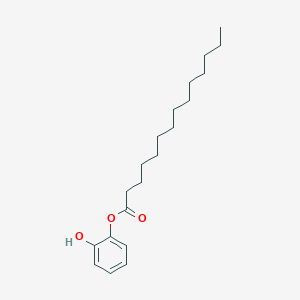
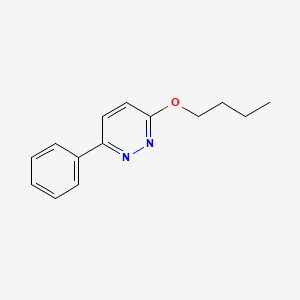
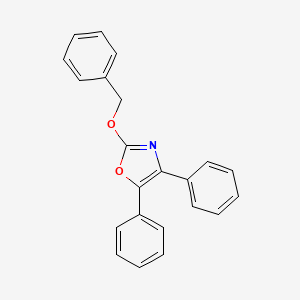
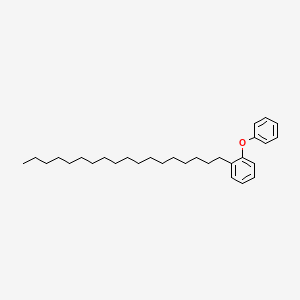
![N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14425862.png)

